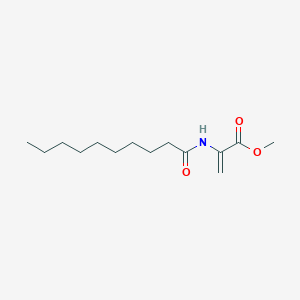
Methyl 2-(decanoylamino)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(decanoylamino)prop-2-enoate is an organic compound with the molecular formula C14H25NO3 It is a derivative of prop-2-enoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by a decanoyl group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(decanoylamino)prop-2-enoate can be synthesized through a multi-step process involving the following key steps:
Formation of the Enolate Ion: The enolate ion is formed by deprotonating the α-carbon of a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like lithium diisopropylamide (LDA).
Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide to introduce the decanoyl group at the α-position.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include:
Bulk Polymerization: Using acetic acid and benzoyl peroxide as initiators, the bulk polymerization of vinyl acetate is carried out.
Dispersant Polymerization: Polyvinyl alcohol is used as a dispersant, and the polymerization is conducted in a solvent at a controlled temperature.
化学反应分析
Types of Reactions
Methyl 2-(decanoylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the α-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted derivatives with various functional groups
科学研究应用
Methyl 2-(decanoylamino)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
作用机制
The mechanism of action of methyl 2-(decanoylamino)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack at the α-position, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Methyl 2-(decanoylamino)prop-2-enoate can be compared with other similar compounds, such as:
Methyl 2-(diacetylamino)prop-2-enoate: Similar in structure but with diacetyl groups instead of decanoyl groups.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains a cyano group and a nitrophenyl group, making it structurally different but functionally similar in certain reactions.
生物活性
Methyl 2-(decanoylamino)prop-2-enoate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative featuring a decanoyl amino group attached to a prop-2-enoate moiety. The structural formula can be represented as follows:
This compound exhibits significant lipophilicity due to the long alkyl chain, which may influence its interaction with biological membranes and receptors.
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
2. Anti-inflammatory Effects:
In animal models, this compound has exhibited anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involving NF-kB and MAPK signaling, reducing inflammation in tissues.
3. Antitumor Activity:
Preliminary studies have indicated potential antitumor effects in certain cancer cell lines. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspases and the intrinsic apoptotic pathway.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Membrane Disruption: The lipophilic nature facilitates integration into lipid bilayers, disrupting membrane integrity.
- Cytokine Modulation: Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.
- Apoptosis Induction: Activation of apoptotic pathways in cancer cells suggests a mechanism involving mitochondrial dysfunction and caspase activation.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus. This highlights its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Activity
In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its utility in managing inflammatory disorders.
Case Study 3: Antitumor Potential
In vitro assays using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis revealed increased apoptosis rates, affirming its potential as an anticancer agent.
Data Summary
属性
CAS 编号 |
101979-26-4 |
|---|---|
分子式 |
C14H25NO3 |
分子量 |
255.35 g/mol |
IUPAC 名称 |
methyl 2-(decanoylamino)prop-2-enoate |
InChI |
InChI=1S/C14H25NO3/c1-4-5-6-7-8-9-10-11-13(16)15-12(2)14(17)18-3/h2,4-11H2,1,3H3,(H,15,16) |
InChI 键 |
GYMSAPPTKIPBPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NC(=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















